4-Amino-N,4-dimethylpentanamide hydrate 4-Amino-N,4-dimethylpentanamide hydrate
Brand Name: Vulcanchem
CAS No.: 1609406-99-6
VCID: VC4084857
InChI: InChI=1S/C7H16N2O.H2O/c1-7(2,8)5-4-6(10)9-3;/h4-5,8H2,1-3H3,(H,9,10);1H2
SMILES: CC(C)(CCC(=O)NC)N.O
Molecular Formula: C7H18N2O2
Molecular Weight: 162.23

4-Amino-N,4-dimethylpentanamide hydrate

CAS No.: 1609406-99-6

Cat. No.: VC4084857

Molecular Formula: C7H18N2O2

Molecular Weight: 162.23

* For research use only. Not for human or veterinary use.

4-Amino-N,4-dimethylpentanamide hydrate - 1609406-99-6

Specification

CAS No. 1609406-99-6
Molecular Formula C7H18N2O2
Molecular Weight 162.23
IUPAC Name 4-amino-N,4-dimethylpentanamide;hydrate
Standard InChI InChI=1S/C7H16N2O.H2O/c1-7(2,8)5-4-6(10)9-3;/h4-5,8H2,1-3H3,(H,9,10);1H2
Standard InChI Key SYGWVYHSOYNGEG-UHFFFAOYSA-N
SMILES CC(C)(CCC(=O)NC)N.O
Canonical SMILES CC(C)(CCC(=O)NC)N.O

Introduction

Structural and Chemical Identity

4-Amino-N,4-dimethylpentanamide hydrate (C₇H₁₅N₂O₂·H₂O) is characterized by a pentanamide backbone featuring an amino group at the fourth carbon and methyl substituents on both the amide nitrogen (N-methyl) and the fourth carbon (C4-methyl). The hydrate designation indicates the inclusion of water molecules within its crystalline lattice, a common feature of polar amides .

Molecular Configuration

The compound’s IUPAC name, 4-amino-N,4-dimethylpentanamide hydrate, reflects its substitution pattern:

  • Pentane backbone: A five-carbon chain with the amide functional group at position 1.

  • Amino group: Located at position 4, contributing basicity and hydrogen-bonding capacity.

  • Methyl substituents: One on the amide nitrogen (N-methyl) and another on the fourth carbon (C4-methyl), introducing steric effects and altering solubility .

  • Hydration: Water molecules stabilize the crystal structure via hydrogen bonding with the amide and amino groups .

Table 1: Comparative Structural Data of Related Amides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
(4S)-4-amino-5-hydroxy-N,N-dimethylpentanamideC₇H₁₆N₂O₂160.21N,N-dimethyl, C4-amino, C5-hydroxy
4-amino-N-tert-butyl-N,4-dimethylpentanamideC₉H₂₀N₂O200.32N-tert-butyl, C4-methyl
4-amino-N,4-dimethylpentanamide hydrateC₇H₁₅N₂O₂·H₂O178.23 (anhydrous: 160.21)N-methyl, C4-methyl, hydrate

Data derived from PubChem entries .

Synthesis and Reaction Pathways

While no direct synthesis route for 4-amino-N,4-dimethylpentanamide hydrate is documented, analogous methodologies from pyrimidine and amide chemistry provide plausible strategies.

Cyclization and Methylation

A patent detailing the synthesis of 4-amino-2,6-dimethoxypyrimidine (CN111039876A) offers a template for multi-step amide functionalization :

  • Cyclization: Sodium-mediated condensation of cyanoacetate and urea yields a pyrimidinedione intermediate.

  • Methylation: Subsequent treatment with dimethyl sulfate or dimethyl carbonate introduces methoxy groups.

Adapting this approach:

  • Step 1: Condensation of methyl cyanoacetate with urea in methanol/sodium could yield a 4-aminopentanamide precursor.

  • Step 2: Selective methylation at the amide nitrogen and C4 using dimethyl sulfate under basic conditions .

Key Reaction Parameters:

  • Solvent: Anhydrous methanol or ethanol for cyclization .

  • Temperature: 60–80°C for methylation, ensuring complete substitution .

  • Catalyst: Tetrabutylammonium bromide enhances phase transfer during methylation .

Hydration Dynamics

Hydrate formation likely occurs during crystallization from aqueous or polar aprotic solvents (e.g., DMF, methanol). Water molecules occupy interstitial sites, stabilized by hydrogen bonds with the amide carbonyl (C=O) and amino (-NH₂) groups .

Physicochemical Properties

Solubility and Stability

  • Solubility: High in polar solvents (water, methanol) due to hydrogen-bonding capacity; reduced in apolar solvents (toluene) .

  • Thermal Stability: Dehydration expected above 100°C, with amide decomposition ≥200°C .

  • pH Sensitivity: Protonation of the amino group (pKa ~9–10) enhances water solubility under acidic conditions .

Hypothetical Data Based on Analogues :

  • ¹H NMR (DMSO-d₆):

    • δ 6.6 (s, 2H, NH₂),

    • δ 3.7 (s, 3H, N-CH₃),

    • δ 2.3 (m, 2H, C4-CH₃),

    • δ 1.5–1.7 (m, 4H, CH₂ backbone).

  • IR (cm⁻¹): 3300 (N-H stretch), 1650 (C=O amide), 1550 (N-H bend).

Challenges and Future Directions

  • Synthetic Optimization: Develop regioselective methylation protocols to avoid N,N-dimethyl byproducts.

  • Hydrate Stability Studies: Thermogravimetric analysis (TGA) to quantify water loss kinetics.

  • Biological Screening: Evaluate cytotoxicity and target engagement in disease models.

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